molecular formula C14H15ClN4 B1458144 2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride CAS No. 1333258-10-8

2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride

Cat. No. B1458144
CAS RN: 1333258-10-8
M. Wt: 274.75 g/mol
InChI Key: MVDQSCZHYGBJOP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride is a chemical compound with the CAS Number: 1333258-10-8 and Linear Formula: C14H15ClN4 . It has a Molecular Weight of 274.75 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H14N4.ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;/h1-4,9,16H,5-8H2;1H and the InChI key is MVDQSCZHYGBJOP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride is 274.75 .

Scientific Research Applications

Organic Synthesis

This compound is used as a building block in organic synthesis. It’s involved in various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction and Kabachnik-Field’s reaction .

Preparation of Derivatives

The compound is used in the preparation of 2-chloroquinoline-3-carbaldehyde derivatives . These derivatives are prepared through Vilsmeier-Haack formylation of N-arylacetamides .

Key Intermediate

2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride is used as a key intermediate for the preparation of 2-(piperazin-1-yl) quinoline-3-carbaldehydes .

Synthesis of Polyfunctionalized Heterocyclic Compounds

This compound is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .

Drug Development

Given its role in the synthesis of polyfunctionalized heterocyclic compounds, this compound could potentially be used in drug development .

properties

IUPAC Name

2-piperazin-1-ylquinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4.ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;/h1-4,9,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDQSCZHYGBJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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